molecular formula C10H9IN2O2 B8626125 ethyl 3-iodo-1H-indazole-6-carboxylate

ethyl 3-iodo-1H-indazole-6-carboxylate

Cat. No.: B8626125
M. Wt: 316.09 g/mol
InChI Key: LHIGTRMRMUPKJR-UHFFFAOYSA-N
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Description

Overview of the Indazole Heterocyclic Scaffold in Organic Chemistry

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a prominent scaffold in organic and medicinal chemistry. researchgate.netnih.gov This nitrogen-containing heterocyclic unit can exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form. nih.gov The unique chemical properties and structural versatility of the indazole nucleus make it a valuable precursor in the synthesis of a wide array of heterocyclic compounds. researchgate.net While indazole derivatives are rare in nature, synthetic compounds incorporating this nucleus exhibit a broad spectrum of applications. nih.govpnrjournal.com

Importance of Functionalized Indazole Derivatives in Synthetic Methodologies

The strategic functionalization of the indazole ring at its various positions has led to the development of a vast library of derivatives with diverse chemical reactivities. pnrjournal.com These substituted indazoles serve as crucial intermediates in the construction of complex molecular architectures. nih.gov The ability to introduce different functional groups onto the indazole core allows chemists to fine-tune the electronic and steric properties of the molecule, thereby enabling a wide range of chemical transformations. pnrjournal.com This has made functionalized indazoles indispensable tools in the field of synthetic organic chemistry. nih.gov

Positioning of Ethyl 3-iodo-1H-indazole-6-carboxylate within Substituted Indazole Research

This compound is a specific example of a multiply substituted indazole. The presence of both a halogen (iodo group) and a carboxylate group on the indazole framework makes it a particularly useful synthetic intermediate. Halogenated indazoles, especially 3-iodoindazoles, are highly valued for their ability to participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. chim.itresearchgate.net The ester functionality at the 6-position offers another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation. nih.govacs.org The combination of these functional groups in a single molecule provides synthetic chemists with a versatile platform for the elaboration of the indazole scaffold into more complex and potentially valuable compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

ethyl 3-iodo-2H-indazole-6-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)6-3-4-7-8(5-6)12-13-9(7)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

LHIGTRMRMUPKJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NNC(=C2C=C1)I

Origin of Product

United States

Synthesis and Characterization

Synthetic Routes to Ethyl 3-iodo-1H-indazole-6-carboxylate

The synthesis of this compound typically involves a multi-step sequence. A common strategy begins with a suitably substituted benzene (B151609) derivative which is then converted to the indazole core. The iodination at the C-3 position is a key step and is often achieved by treating the corresponding 1H-indazole with an iodinating agent. For instance, the reaction of a 1H-indazole with iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent such as DMF is a frequently employed method for the synthesis of 3-iodoindazoles. chim.itrsc.org

The general synthetic approach can be outlined as follows:

Formation of the Indazole Ring: Starting from a substituted aniline, a diazotization reaction followed by intramolecular cyclization can yield the indazole core. For the target molecule, a precursor such as 3-amino-4-methylbenzoic acid can be converted to an indazole derivative. researchgate.net

Esterification: The carboxylic acid group at the 6-position is converted to the ethyl ester, typically by reaction with ethanol (B145695) in the presence of an acid catalyst. researchgate.net

Iodination: The final step involves the regioselective iodination at the 3-position of the indazole ring. This is often accomplished using molecular iodine and a base. rsc.orggoogle.com

Chemical and Physical Properties

The key chemical and physical properties of this compound and its close analogs are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₉IN₂O₂
Molecular Weight 316.10 g/mol
Appearance Solid
CAS Number Not explicitly available for the ethyl ester, but related structures have assigned numbers. For example, the methyl ester (Mthis compound) is 885518-82-1.

Chemical Reactivity and Participation in Organic Reactions

Reactivity of the C3-Iodo Group

The iodine atom at the C-3 position of the indazole ring is the most reactive site for many chemical transformations. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions and a key participant in transition metal-catalyzed cross-coupling reactions. chim.it

Role as a Substrate in Cross-Coupling Reactions

Ethyl 3-iodo-1H-indazole-6-carboxylate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new bonds and are widely used in modern organic synthesis.

Suzuki Coupling: The reaction of the 3-iodoindazole with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to 3-aryl or 3-vinylindazoles. researchgate.netthieme-connect.de

Sonogashira Coupling: This reaction involves the coupling of the 3-iodoindazole with terminal alkynes, catalyzed by palladium and copper complexes, to yield 3-alkynylindazoles. thieme-connect.de

Heck Coupling: The Heck reaction enables the formation of a carbon-carbon bond between the 3-iodoindazole and an alkene in the presence of a palladium catalyst. google.com

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the 3-iodoindazole and an amine, providing access to 3-aminoindazole derivatives.

The reactivity of the C-I bond makes this compound a versatile precursor for creating a diverse range of 3-substituted indazole-6-carboxylates.

Spectroscopic Profile

Spectroscopic DataExpected Features
¹H NMR The proton NMR spectrum would be expected to show signals for the aromatic protons on the indazole ring, a quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group. The N-H proton of the indazole ring would likely appear as a broad singlet.
¹³C NMR The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the molecule, including the aromatic carbons of the indazole core, the carbonyl carbon of the ester, and the carbons of the ethyl group.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethyl group, the carboxyl group, and the iodine atom. researchgate.net

Theoretical and Computational Chemistry Studies of Indazole Systems

Electronic Structure and Aromaticity Investigations of the Indazole Core

The indazole ring system, the core of ethyl 3-iodo-1H-indazole-6-carboxylate, is a bicyclic heteroaromatic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.org This fusion results in a ten-π electron aromatic system, which confers significant stability to the molecule. mdpi.comrug.nl The aromaticity of the indazole core is a key determinant of its chemical behavior and has been the subject of theoretical investigations.

Computational methods are employed to quantify the degree of aromaticity. One common technique is the calculation of the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring system. researchgate.net A negative NICS value typically indicates the presence of a diatropic ring current, a hallmark of aromaticity. Studies on related aromatic systems demonstrate that while isoelectronic analogues of benzene containing boron and nitrogen may also possess 6π electrons, their aromaticity can differ significantly due to differences in electron delocalization, highlighting the nuanced nature of aromaticity beyond simple electron counting rules. chemrxiv.org

The electronic structure of the indazole core is characterized by the delocalization of π-electrons over the two fused rings. The 1H-indazole tautomer, which is generally the more stable form, features a "benzenoid" structure, which contributes significantly to its aromatic character. rug.nlbeilstein-journals.orgnih.gov In contrast, the less stable 2H-tautomer possesses a "quinonoid" structure, which is associated with a loss of aromaticity. researchgate.net The presence of substituents, such as the iodo group at position 3 and the ethyl carboxylate group at position 6, modulates the electron density distribution within the aromatic system, thereby influencing its reactivity and spectroscopic properties.

ParameterDescriptionSignificance for Indazole Core
Electron System 10 π-electronsConfers aromaticity and stability according to Hückel's rule for polycyclic systems.
Ring Current DiatropicIndicated by negative NICS values in computational studies, confirming aromatic character.
Structure Fused Benzene and Pyrazole RingsThe combination of these two rings creates the unique electronic properties of the indazole system.
Substituent Effects Iodo and Ethyl Carboxylate GroupsThese groups alter the electron distribution, impacting the molecule's reactivity and interaction with other molecules.

Quantum Chemical Calculations for Reaction Mechanism Elucidation of Functionalization Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the mechanisms of reactions involving indazole derivatives. beilstein-journals.orgbeilstein-journals.org These computational studies provide detailed information about reaction pathways, transition state structures, and activation energies, which are often difficult to determine experimentally.

For this compound, a key functionalization pathway is the substitution of the iodine atom at the C3 position, often via transition-metal-catalyzed cross-coupling reactions. mdpi.com Theoretical studies on the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole have revealed insights into the energy barriers of the intermediate steps, helping to rationalize the catalytic cycle and optimize reaction conditions. mdpi.com

Furthermore, DFT calculations have been used to propose plausible mechanisms for other functionalization reactions, such as nitration and C-H activation. chim.itresearchgate.netrsc.org For instance, in the radical C3-nitration of 2H-indazoles, computational analysis helped to establish the likely reaction mechanism. chim.it These studies allow chemists to understand the subtle electronic and steric factors that govern the reactivity and regioselectivity of indazole functionalization.

Reaction TypeComputational MethodKey Findings from Studies on Indazoles
Suzuki-Miyaura Coupling DFTElucidation of energy barriers and intermediates in the catalytic cycle for C3-functionalization. mdpi.com
C-H Functionalization DFTInvestigation of rate-determining steps and the role of catalysts in activating C-H bonds. researchgate.net
Nitration Quantum Chemical CalculationsProposal of plausible mechanisms based on control experiments and computational evidence. chim.it
Alkylation DFTMechanistic studies to differentiate the formation of N1- or N2-substituted products. nih.govbeilstein-journals.org

Conformational Analysis of the Ethyl Carboxylate Moiety and Overall Molecular Geometry

The ethyl carboxylate group (-COOCH₂CH₃) at the C6 position is not sterically locked. Rotation can occur around the single bonds: the C(ring)-C(carbonyl) bond, the C(carbonyl)-O(ester) bond, and the O(ester)-C(ethyl) bond. These rotations give rise to different conformers with varying energies. Quantum chemical calculations can map the potential energy surface associated with these rotations to identify the most stable (lowest energy) conformations.

Dihedral Angle (Ring-C-O=C)Relative Energy (kcal/mol) (Hypothetical)Description
0.0Planar conformation, maximizing electronic conjugation between the ester and the ring. This is often the global minimum.
30°1.5A slightly twisted conformation.
60°4.0A significantly twisted conformation.
90°5.5Orthogonal conformation, minimizing conjugation. This typically represents an energy maximum.

Tautomeric Equilibrium Analysis of the Indazole Heterocycle (1H- and 2H-Indazole)

The indazole ring exhibits annular tautomerism, existing primarily in two forms: 1H-indazole and 2H-indazole. beilstein-journals.orgnih.gov This phenomenon is critical as the two tautomers can have different physical, chemical, and biological properties. nih.gov Computational chemistry has been extensively used to quantify the energetic differences between these tautomers.

For the parent indazole molecule, numerous theoretical studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netresearchgate.netnih.gov This stability is attributed to the benzenoid character of the 1H form, which possesses greater aromatic stabilization compared to the quinonoid structure of the 2H form. researchgate.netresearchgate.net The energy difference between the tautomers has been calculated using various levels of theory, with results generally falling in the range of 3-5 kcal/mol in the gas phase. researchgate.net

The position of the tautomeric equilibrium can be influenced by factors such as substitution, solvent, and solid-state packing. researchgate.net While electron-withdrawing substituents can decrease the energy gap, the 1H-tautomer typically remains more stable. researchgate.net In some specific cases, intermolecular interactions, such as the formation of stable hydrogen-bonded dimers in solution or in the crystal lattice, can favor the 2H tautomer. bgu.ac.il For this compound, the 1H tautomer is the designated and expected predominant form.

Computational MethodCalculated Energy Difference (ΔE = E₂H - E₁H)PhaseReference
MP23.6 kcal/molGas researchgate.net
B3LYP5.3 kcal/molGas researchgate.net
MP2/6-31G**15 kJ/mol (~3.6 kcal/mol)Gas nih.gov
G220.3 kJ/mol (~4.8 kcal/mol)Gas researchgate.net

Computational Prediction of Reactivity and Regioselectivity

Computational models are powerful tools for predicting the reactivity and regioselectivity of chemical reactions, providing guidance for synthetic planning. rsc.org For substituted indazoles, theoretical calculations can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

The reactivity of the this compound ring system is governed by the electronic effects of its substituents. The ethyl carboxylate group at C6 is electron-withdrawing, which deactivates the benzene portion of the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the positions meta to it (C4 and C7). The iodine at C3 is a site susceptible to transition metal-catalyzed cross-coupling reactions.

DFT-based reactivity descriptors, such as frontier molecular orbital (HOMO/LUMO) energies and distributions, as well as Fukui functions, are commonly used to predict regioselectivity. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory : The distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the most probable sites for electrophilic attack, while the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) points to sites susceptible to nucleophilic attack.

Fukui Functions : These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed, providing a more sophisticated prediction of the most reactive sites for nucleophilic and electrophilic attack, respectively.

For N-alkylation reactions, indazoles can react at either the N1 or N2 position, often yielding a mixture of products. beilstein-journals.org DFT calculations have been successfully applied to understand and predict the regioselectivity of these reactions. Studies have shown that factors like the nature of the electrophile, the base, the solvent, and the potential for chelation between substituents and cations can dramatically influence the N1/N2 ratio. beilstein-journals.orgnih.gov For instance, the coordination of a cation by an oxygen atom in a C3 substituent can strongly direct alkylation to the N1 position. nih.gov

Applications in Advanced Organic Synthesis and Material Science

Ethyl 3-iodo-1H-indazole-6-carboxylate as a Versatile Synthetic Building Block

The reactivity of the carbon-iodine bond at the C3 position and the ester group at the C6 position of this compound make it an ideal starting material for a variety of chemical transformations. This versatility is particularly evident in its application for building complex molecular structures.

The 3-iodo-indazole moiety is a key handle for introducing a wide range of functional groups onto the indazole core through various cross-coupling reactions. This allows for the synthesis of diverse libraries of indazole derivatives with potential applications in medicinal chemistry and materials science. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are commonly employed to form new carbon-carbon bonds at the 3-position.

Table 1: Representative Cross-Coupling Reactions for the Functionalization of 3-Iodoindazoles

Reaction TypeCoupling PartnerCatalyst/ConditionsResulting C3-Substituent
Suzuki CouplingAryl/Heteroaryl Boronic AcidsPd(PPh₃)₄, NaHCO₃Aryl/Heteroaryl
Heck CouplingAlkenesPd(OAc)₂, P(o-tolyl)₃, Et₃NAlkenyl
Sonogashira CouplingTerminal AlkynesPd(PPh₃)₂Cl₂, CuI, Et₃NAlkynyl
Buchwald-Hartwig AminationAminesPd₂(dba)₃, Ligand, BaseAmino

These reactions enable the introduction of aryl, heteroaryl, vinyl, and alkynyl groups, leading to a vast array of polyfunctionalized indazole derivatives. The ethyl carboxylate group at the 6-position can be further manipulated, for example, through hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce additional diversity.

The strategic placement of reactive sites on this compound facilitates its use as a precursor for the synthesis of more complex, fused-ring heterocyclic systems. Intramolecular cyclization reactions are a powerful strategy in this regard. For example, after coupling a suitable partner at the 3-position, a subsequent cyclization event involving the N1-position of the indazole ring or the substituent at the 6-position can lead to the formation of novel polycyclic architectures. While specific examples for the title compound are not extensively documented, the general strategy is a cornerstone of heterocyclic synthesis.

Utility in the Synthesis of Specialty Organic Chemicals

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This compound serves as a key intermediate in the synthesis of such specialty organic chemicals. The ability to functionalize both the 3- and 6-positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. For example, the synthesis of kinase inhibitors often involves the elaboration of the indazole core with specific substituents that can occupy the ATP-binding pocket of the enzyme.

Development of Functional Materials Incorporating Indazole Scaffolds

The unique photophysical and electronic properties of the indazole ring system have led to its exploration in the field of materials science. The extended π-system and the presence of heteroatoms make indazole derivatives attractive candidates for various applications.

Indazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other photoelectric devices. researchgate.net The ability to modify the indazole scaffold allows for the tuning of the material's emission color, quantum efficiency, and charge transport properties. The introduction of various aromatic and heteroaromatic substituents via cross-coupling reactions on the this compound core can significantly alter the electronic structure and, consequently, the optical properties of the resulting molecules.

Beyond photoelectric materials, the versatility of the indazole scaffold opens doors to other advanced materials applications. For example, the incorporation of indazole units into polymers could lead to materials with interesting thermal, mechanical, or conductive properties. The ability to create highly functionalized and structurally diverse indazole derivatives from precursors like this compound is crucial for the systematic investigation and development of new functional materials.

Q & A

Q. How can researchers validate computational predictions of this compound’s reactivity experimentally?

  • Methodology : Compare DFT-predicted transition states with kinetic isotope effects (KIEs) measured via deuterium labeling. Use in situ IR spectroscopy to detect transient intermediates proposed by computational models .

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